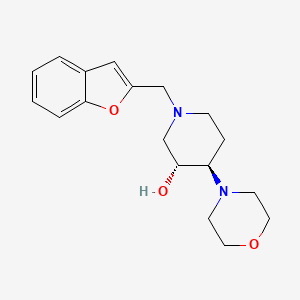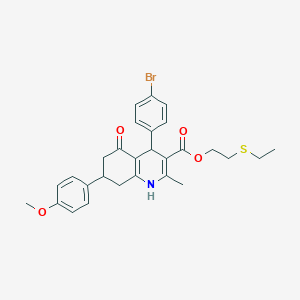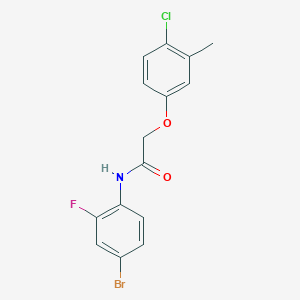
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as AFMK, is a synthetic compound that has been studied for its potential therapeutic applications. AFMK was first synthesized in 1993 by Dr. Russel J. Reiter and his colleagues at the University of Texas Health Science Center. Since then, AFMK has been the subject of numerous scientific studies, and its potential benefits have been explored in various fields of research.
Mécanisme D'action
The exact mechanism of action of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it is believed to act primarily as an antioxidant. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its therapeutic effects. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce oxidative stress, inhibit inflammation, induce apoptosis in cancer cells, and reduce myocardial injury caused by ischemia-reperfusion. In vivo studies have also shown that 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce oxidative stress and inflammation, and it has been shown to have a protective effect against various diseases, including neurodegenerative diseases and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-documented. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is also relatively stable and can be stored for long periods of time. However, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has some limitations for lab experiments. It is a synthetic compound, and its effects may not be representative of natural compounds. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may have limited solubility in certain solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One potential direction is the exploration of its potential therapeutic applications in other fields of research, such as dermatology and ophthalmology. Additionally, further studies are needed to fully understand the mechanism of action of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone and its effects on various signaling pathways. Finally, the development of novel synthetic methods for 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may also be an area of future research.
Méthodes De Synthèse
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-fluoroacetophenone with ethyl acetoacetate to form a 2-fluoro-1,3-diketone intermediate. This intermediate is then reacted with methylamine and formaldehyde to form the final product, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. The synthesis method of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is well-established and has been used in numerous studies.
Applications De Recherche Scientifique
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and cardiology. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to possess antioxidant and anti-inflammatory properties, and it has been suggested that it may have a protective effect against oxidative stress-related diseases. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has also been studied for its potential anticancer effects, and it has been shown to induce apoptosis in cancer cells. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential cardioprotective effects, and it has been shown to reduce myocardial injury caused by ischemia-reperfusion.
Propriétés
IUPAC Name |
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-5-3-4-6-10(9)14/h3-6,12H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMAGSYECUNCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-4-(2-fluorophenyl)-3,4-di-hydropyrimidin-2(1h)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)
![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)


![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)

![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)
![ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)

![N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)
![4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5121166.png)